molecular formula C₂₂H₁₉NO₂ B1145572 5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one CAS No. 847926-44-7

5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one

Katalognummer: B1145572
CAS-Nummer: 847926-44-7
Molekulargewicht: 329.39
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one is a functionalized dibenzoazepinone derivative that serves as a crucial scaffold in medicinal chemistry and drug discovery research. This compound is of significant research interest primarily for its role as a precursor in the synthesis of potent potassium channel inhibitors, specifically targeting the voltage-gated potassium channel Kv1.3 and the Ca2+-dependent potassium channel IK-1 in human T-cells . Inhibitors of these channels are promising therapeutic candidates for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, as they can suppress T-cell proliferation and mediate immunosuppressive effects . The compound features a benzo-fused seven-membered-ring nitrogen heterocycle, which exhibits dynamic axial chirality based on sp2–sp2 atropisomerism . This conformational complexity is a key area of study, as the different atropisomers can be perceived differently by biological targets, making this compound valuable for investigating structure-activity relationships (SAR) . Its synthesis is optimally achieved via intramolecular Friedel–Crafts acylation of N-protected biaryl amino acids, with electron-withdrawing protecting groups being critical for successful cyclization . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

5-[(4-methoxyphenyl)methyl]-7H-benzo[d][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-25-18-12-10-16(11-13-18)15-23-21-9-5-4-8-20(21)19-7-3-2-6-17(19)14-22(23)24/h2-13H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBLJPDYDRHLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CC3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl chloride and dibenzo[b,d]azepin-6-one.

    Nucleophilic Substitution: The 4-methoxybenzyl chloride undergoes nucleophilic substitution with dibenzo[b,d]azepin-6-one in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures (80-120°C) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: The use of batch or continuous flow reactors to ensure efficient mixing and heat transfer.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

    Quality Control: Analytical methods, such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, are employed to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Central Nervous System Disorders

Research indicates that dibenzoazepines, including 5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one, may exhibit significant activity as selective serotonin receptor modulators. These compounds have been studied for their potential use in treating anxiety and depression by acting on the 5-HT2C receptor, which plays a crucial role in mood regulation .

2. Anticancer Activity

The compound has shown promise in cancer research, particularly in the context of targeting specific cellular pathways involved in tumor growth and proliferation. Its structural analogs have been investigated for their ability to inhibit histone deacetylases (HDACs), which are implicated in various cancers. Such inhibition can lead to the reactivation of tumor suppressor genes and subsequent apoptosis of cancer cells .

3. Antimicrobial Properties

Preliminary studies have suggested that derivatives of dibenzoazepines possess antimicrobial properties. This opens avenues for exploring their use against resistant strains of bacteria and fungi, potentially contributing to the development of new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy and selectivity of this compound. Modifications at various positions on the dibenzoazepine core have been systematically studied to enhance its pharmacological profile:

PositionModificationEffect
4-MethoxybenzylSubstitutionIncreases lipophilicity and CNS penetration
Nitrogen AtomAlkylationModulates receptor binding affinity
Carbonyl GroupDerivatizationAlters metabolic stability

These modifications can significantly impact the compound's interaction with biological targets, enhancing its therapeutic potential.

Case Studies

Case Study 1: CNS Disorders

In a study examining the effects of various dibenzoazepine derivatives on mood disorders, researchers found that specific modifications led to increased selectivity for the 5-HT2C receptor. This selectivity was correlated with reduced side effects compared to traditional antidepressants .

Case Study 2: Cancer Research

A recent investigation into HDAC inhibitors revealed that certain analogs of this compound exhibited potent anticancer activity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioavailability and reducing toxicity .

Wirkmechanismus

The mechanism of action of 5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, such as serotonin or dopamine receptors, influencing their activity and leading to changes in neurotransmission.

    Pathways Involved: It may modulate signaling pathways involved in mood regulation, such as the serotonergic and dopaminergic pathways, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Core Dibenzazepinone Derivatives

(a) (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one
  • Structure: Lacks the 4-methoxybenzyl group; features an amino group at the 7-position.
  • Synthesis : Enantioselective synthesis via crystallization-induced dynamic resolution (CIDR) using Boc-D-phenylalanine, achieving 81% yield and 98.5% enantiomeric excess .
  • Application : Key intermediate for γ-secretase inhibitors (e.g., LY411575) with improved chiral purity compared to racemic precursors .
(b) 5-Methyl-7-amino-5H,7H-dibenzo[b,d]azepin-6-one
  • Structure : Contains a methyl group at the 5-position instead of 4-methoxybenzyl.
  • Synthesis : Prepared via nitrosylation and reduction reactions, yielding 14.67% overall in a scalable process .
  • Role : Intermediate for LY411575; methyl substitution enhances metabolic stability compared to bulkier groups .
(c) 5,7-Dihydro-6H-dibenzo[b,d]azepin-6-one
  • Structure: Unsubstituted dibenzazepinone core.
  • Synthesis : Microwave-assisted methods improve efficiency for γ-secretase inhibitor precursors .
  • Activity : Less potent than substituted analogues due to lack of functional groups modulating target binding .

Functionalized Derivatives with Similar Substitutions

(a) 5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
  • Structure: Contains a methoxyimino group instead of the benzyl substituent.
  • Synthesis : Derived from Schiff base reactions; crystallographic data confirms planar geometry .
  • Activity: Demonstrates moderate antitrypanosomal activity, suggesting substituent-dependent bioactivity .
(b) 2-(4-Methoxybenzyl)imidazo[2,1-b][1,3,4]thiadiazoles
  • Structure : Imidazothiadiazole core with 4-methoxybenzyl substitution.
  • Synthesis : Electrophilic substitution reactions yield derivatives with antileukemic activity (IC₅₀: 2–8 μM) .
  • Comparison: Unlike dibenzazepinones, these compounds exhibit dual inhibition (e.g., kinase targets) due to heterocyclic diversity .

Pharmacokinetic and Pharmacodynamic Comparisons

Compound Key Substituent Target/Activity Synthesis Yield Notable Features Reference
5-(4-Methoxybenzyl)-dibenzazepinone 4-Methoxybenzyl γ-Secretase intermediate ~50%* Enhanced lipophilicity
(S)-7-Amino-dibenzazepinone 7-Amino γ-Secretase inhibitor precursor 81% High enantiopurity (98.5% ee)
5-Methyl-7-amino-dibenzazepinone 5-Methyl, 7-Amino LY411575 intermediate 14.67% Scalable synthesis
2-(4-Methoxybenzyl)imidazothiadiazole 4-Methoxybenzyl Antileukemic 56% Dual heterocyclic activity

*Estimated from analogous synthetic routes.

Key Research Findings

Substituent Impact on Bioactivity: The 4-methoxybenzyl group in 5-(4-methoxybenzyl)-dibenzazepinone enhances binding to γ-secretase compared to methyl or unsubstituted analogues, likely due to π-π interactions with hydrophobic enzyme pockets .

Synthetic Efficiency: CIDR methods for (S)-7-amino derivatives achieve superior enantiopurity (>98% ee) over traditional resolution techniques, critical for reducing off-target effects in therapeutics .

Diverse Applications: While dibenzazepinones focus on neurological targets, structurally distinct 4-methoxybenzyl derivatives (e.g., imidazothiadiazoles) show promise in oncology, highlighting the versatility of the 4-methoxybenzyl motif .

Biologische Aktivität

5-(4-Methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one (CAS No. 847926-44-7) is a heterocyclic compound belonging to the dibenzoazepine family. Its unique structure, characterized by a dibenzoazepine core with a methoxybenzyl substituent, suggests potential biological activities that warrant investigation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of neuropharmacology and oncology.

1. Neuropharmacological Effects

The compound has shown promise as a potential therapeutic agent for neurological disorders such as depression and anxiety. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. Studies have indicated:

  • Serotonin Receptor Modulation : The compound may influence serotonin receptors, affecting mood regulation and emotional responses.
  • Dopamine Receptor Interaction : Potential modulation of dopaminergic pathways could contribute to its effects on motivation and reward systems.

2. Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. It has been evaluated for its ability to inhibit tumor cell proliferation in various cancer models. Key findings include:

  • Inhibition of Tumor Cell Lines : The compound demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
  • Mechanisms of Action : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Neurotransmitter Receptors : The compound likely interacts with serotonin and dopamine receptors, modulating their activity and influencing neurotransmission.
  • Cell Signaling Pathways : It may affect signaling pathways associated with cell survival and apoptosis, particularly in cancer cells.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

StudyFocusFindings
NeuropharmacologyPotential antidepressant effects through serotonin receptor modulation.
Anticancer ActivityInduced apoptosis in cancer cell lines via caspase activation.
Mechanism ExplorationInteraction with neurotransmitter receptors influencing mood regulation.

Case Studies

Several case studies have examined the efficacy and safety profile of this compound in preclinical models:

  • Neuropharmacological Study : In animal models, administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups.
  • Oncological Study : In vitro assays demonstrated that the compound inhibited the growth of specific tumor cell lines by inducing apoptosis at micromolar concentrations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.